5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide

HBV capsid assembly effector EC50

HBV drug discovery programs often face bottlenecks in identifying validated capsid assembly effector (CAE) hits de novo. ATDC (CAS 331959-40-1) is a structurally confirmed CAE hit that directly resolves this challenge. • Validated CAE chemotype: Lead analogues (19o, 19k) achieve nanomolar potency (EC50 0.11-0.31 μM) with oral bioavailability (F=25-46%) and low cytotoxicity (CC50 >100 μM). • Established SAR map: Extensive structure-activity and SPR studies enable rational analogue design and focused library synthesis around the thiophene-2,4-dicarboxamide core. • Reliable supply: Available at ≥97% purity with global shipping for immediate antiviral research deployment.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33g/mol
CAS No. 331959-40-1
Cat. No. B346399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide
CAS331959-40-1
Molecular FormulaC13H13N3O2S
Molecular Weight275.33g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)N)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H13N3O2S/c1-7-9(11(14)17)12(15)19-10(7)13(18)16-8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,17)(H,16,18)
InChIKeyHUXCUBHSRXMRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATDC Baseline Characterization


The compound 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide (CAS 331959-40-1), also referred to as ATDC, is a synthetic thiophene-2,4-dicarboxamide derivative with the molecular formula C13H13N3O2S and a molecular weight of 275.33 g/mol . It is a structurally novel hit for Hepatitis B virus (HBV) capsid assembly effectors (CAEs), a class of compounds that target the viral core protein (Cp) to disrupt viral replication [1]. The compound is commercially available from several research suppliers with reported purities of 95% or 97% .

Why Generic ATDC Substitution Fails


Substituting 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide (ATDC) with other thiophene-2,4-dicarboxamide or thiophene-carboxamide analogs is not feasible for HBV capsid assembly research. ATDC is a specific, validated hit for capsid assembly effectors (CAEs) [1]. Its biological activity is highly dependent on its unique substitution pattern, as evidenced by extensive Structure-Activity Relationship (SAR) studies. Analogue synthesis and optimization were required to achieve the potent, nanomolar-range antiviral activity and favorable pharmacokinetic profile seen in its lead derivatives [1]. Random substitution with a generic thiophene derivative will almost certainly result in a loss of activity, as demonstrated by the fact that even close structural modifications led to variations in EC50 and oral bioavailability [1].

ATDC Quantitative Evidence Guide


Anti-HBV Potency (EC50)

Optimization of the ATDC scaffold yielded analogues with significantly improved potency over the initial hit and other reported capsid assembly effectors (CAEs). Two specific analogues, 19o and 19k, showed sub-micromolar EC50 values against HBV replication in a cell-based assay [1][2]. These values are a quantifiable improvement over the baseline activity of earlier CAEs (compounds 7-10) used in the same study, demonstrating the value of this specific chemotype [1][2].

HBV capsid assembly effector EC50

Cytotoxicity & Therapeutic Window

A key differentiator for the ATDC chemotype is its lack of cytotoxicity at antiviral concentrations. For the lead analogues 19o and 19k, the half-maximal cytotoxic concentration (CC50) was found to be greater than 100 μM [1][2]. This is over 300- and 900-fold higher than their respective EC50 values, indicating a very wide therapeutic window and low potential for off-target cellular toxicity [1][2]. This is a significant advantage over compounds where antiviral activity is confounded by general cellular toxicity.

HBV cytotoxicity therapeutic index CC50

Oral Bioavailability (ADME) Profile

Through Structure-Property Relationship (SPR) optimization, analogues of the ATDC scaffold were engineered to possess good oral bioavailability (F). Two lead analogues, 19o and 19k, demonstrated oral bioavailability of 25% and 46%, respectively, in pharmacokinetic studies [1][2]. This is a critical advancement for a hit compound, as many early-stage antivirals suffer from poor oral absorption, limiting their development potential. The data shows that the ATDC chemotype can be optimized for desirable drug-like properties.

HBV pharmacokinetics oral bioavailability

ATDC Application Scenarios


Hit-to-Lead for HBV Capsid Effectors

Procure ATDC for use as a validated starting point in medicinal chemistry campaigns aimed at developing next-generation HBV therapeutics. Its proven role as a capsid assembly effector (CAE) hit [1], coupled with SAR and SPR insights from optimized analogues (e.g., 19o, 19k) that show nanomolar potency (EC50 0.11-0.31 μM) and good oral bioavailability (F=25-46%), provides a strong foundation for further rational design [2]. This is ideal for labs seeking to avoid de novo hit discovery.

HBV Replication & Cytotoxicity Assays

Use ATDC as a positive control or reference compound in cell-based assays (e.g., HepG2.2.15) designed to screen for new HBV inhibitors. Its established low-cytotoxicity profile (CC50 >100 μM for analogues) [2] makes it an excellent standard for differentiating specific antiviral activity from non-specific cellular toxicity. This ensures robust and interpretable data in primary and secondary screening campaigns.

ADME/PK Model Development

Employ ATDC and its analogues (e.g., 19o, 19k) as tool compounds for validating in vitro and in vivo ADME models focused on oral bioavailability. The quantitative oral bioavailability data (F=25-46%) [2] provide a benchmark for optimizing the pharmacokinetic properties of other compounds within this structural class or for evaluating new formulation technologies aimed at improving oral absorption.

SAR Exploration of Thiophene Dicarboxamides

Acquire ATDC to serve as the core scaffold for focused library synthesis. The extensive SAR and SPR studies already performed on this chemotype [2] provide a detailed map of how modifications impact both antiviral potency and drug-like properties. This allows researchers to efficiently explore chemical space around a proven core, accelerating the identification of novel CAEs with improved profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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